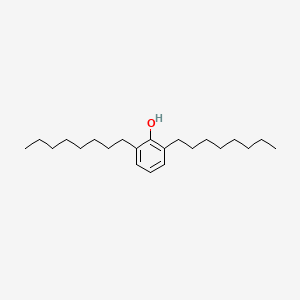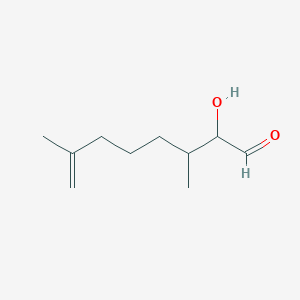
2-Hydroxy-3,7-dimethyloct-7-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3,7-dimethyloct-7-enal is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.2487 g/mol . It is a hydroxy aldehyde, characterized by the presence of both hydroxyl and aldehyde functional groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,7-dimethyloct-7-enal can be achieved through several synthetic routes. One common method involves the Wittig reaction, followed by hydrolysis and epoxidation . The reaction conditions typically include the use of a phosphonium ylide and a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran. The resulting product is then hydrolyzed and epoxidized to yield the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3,7-dimethyloct-7-enal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents like alkyl halides can replace the hydroxyl group with an alkyl group.
Major Products Formed
Oxidation: The major product is 2-oxo-3,7-dimethyloct-7-enal.
Reduction: The major product is 2-hydroxy-3,7-dimethyloct-7-enol.
Substitution: The major product depends on the nucleophile used; for example, using an alkyl halide can yield 2-alkoxy-3,7-dimethyloct-7-enal.
Applications De Recherche Scientifique
2-Hydroxy-3,7-dimethyloct-7-enal has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3,7-dimethyloct-7-enal involves its interaction with specific molecular targets and pathways . For instance, it has been shown to modulate cholinergic neurotransmission by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the synaptic cleft. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Hydroxy-3,7-dimethyloct-7-enal is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds like citronellal and citral .
Propriétés
Numéro CAS |
5344-30-9 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-hydroxy-3,7-dimethyloct-7-enal |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)10(12)7-11/h7,9-10,12H,1,4-6H2,2-3H3 |
Clé InChI |
GHEHLAKTQJFKHN-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(=C)C)C(C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


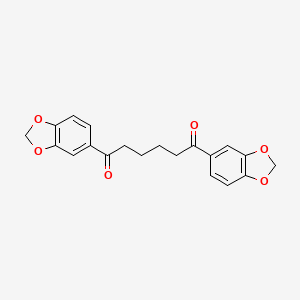
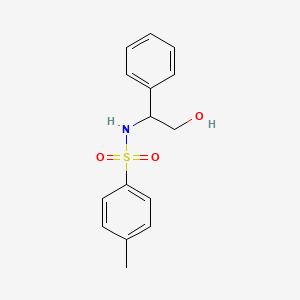
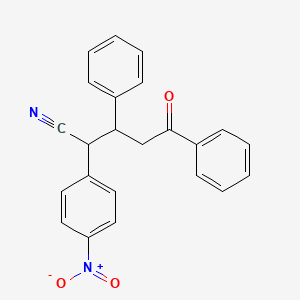

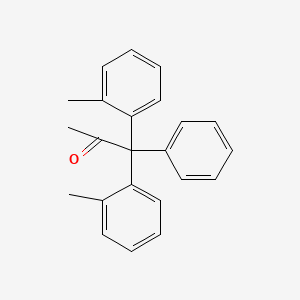
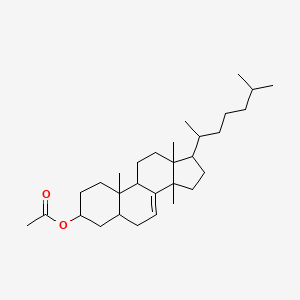
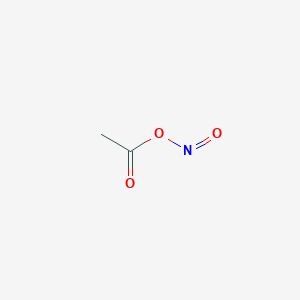

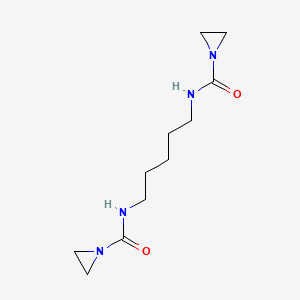

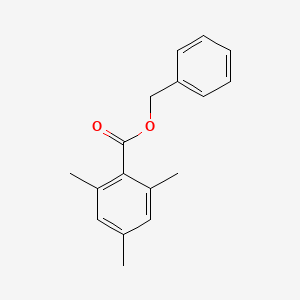
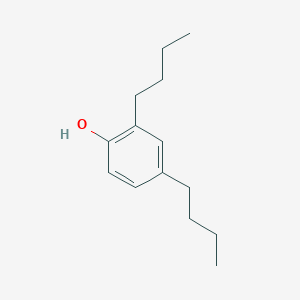
![N-(2,3-dimethylphenyl)-2-[[4-methyl-5-[(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14737692.png)
